N-(octahydro-1,4-benzodioxin-6-yl)-4-(thiophen-2-yl)benzamide
Description
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-thiophen-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c21-19(14-5-3-13(4-6-14)18-2-1-11-24-18)20-15-7-8-16-17(12-15)23-10-9-22-16/h1-6,11,15-17H,7-10,12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNWULFBFIUVTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)C3=CC=C(C=C3)C4=CC=CS4)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(octahydro-1,4-benzodioxin-6-yl)-4-(thiophen-2-yl)benzamide” typically involves multi-step organic reactions. The starting materials might include benzodioxin derivatives and thiophene compounds. Common synthetic routes could involve:
Amidation Reactions: Formation of the benzamide core by reacting an amine with a carboxylic acid derivative.
Cyclization Reactions: Formation of the octahydro-1,4-benzodioxin ring through intramolecular cyclization.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This could include:
Catalysis: Using catalysts to increase reaction efficiency.
Purification Techniques: Employing methods such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“N-(octahydro-1,4-benzodioxin-6-yl)-4-(thiophen-2-yl)benzamide” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic treatments.
Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for “N-(octahydro-1,4-benzodioxin-6-yl)-4-(thiophen-2-yl)benzamide” would involve its interaction with molecular targets such as enzymes or receptors. The pathways involved could include:
Binding to Active Sites: Inhibiting or activating specific enzymes.
Modulating Receptor Activity: Affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(octahydro-1,4-benzodioxin-6-yl)-4-(thiophen-2-yl)benzamide: can be compared with other benzamide derivatives and thiophene-containing compounds.
Unique Features: The presence of the octahydro-1,4-benzodioxin ring and the thiophene group makes this compound unique compared to other benzamides.
List of Similar Compounds
Benzamide Derivatives: Such as N-(2-hydroxyethyl)benzamide.
Thiophene Compounds: Such as 2-thiophenecarboxamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
